molecular formula C23H18N2O5S B2827857 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide CAS No. 942003-78-3

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide

Cat. No.: B2827857
CAS No.: 942003-78-3
M. Wt: 434.47
InChI Key: UIHAVHJYQUXLBH-UHFFFAOYSA-N
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Description

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety, an indole ring, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide typically involves multiple steps, including the formation of the benzo[d][1,3]dioxole and indole rings, followed by their coupling. One common method involves the use of palladium-catalyzed arylation to set the framework, followed by Noyori asymmetric hydrogenation and diastereoselective resolution to achieve high enantioselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can lead to the formation of amine derivatives.

Scientific Research Applications

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)benzenesulfonamide
  • N-(benzo[d][1,3]dioxol-5-yl)-3-(4-isobutyl-phenyl)-acrylamide
  • 1-(benzo[d][1,3]dioxol-5-yl)-N-(phenyl)cyclopropane-carboxamide

Uniqueness

2-[3-(benzenesulfonyl)-1H-indol-1-yl]-N-(2H-1,3-benzodioxol-5-yl)acetamide is unique due to its combination of a benzo[d][1,3]dioxole moiety, an indole ring, and a phenylsulfonyl group. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[3-(benzenesulfonyl)indol-1-yl]-N-(1,3-benzodioxol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O5S/c26-23(24-16-10-11-20-21(12-16)30-15-29-20)14-25-13-22(18-8-4-5-9-19(18)25)31(27,28)17-6-2-1-3-7-17/h1-13H,14-15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIHAVHJYQUXLBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=C(C4=CC=CC=C43)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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